molecular formula C10H14O2 B3058998 2-Methoxy-3,4,5-trimethylphenol CAS No. 93526-86-4

2-Methoxy-3,4,5-trimethylphenol

Cat. No.: B3058998
CAS No.: 93526-86-4
M. Wt: 166.22 g/mol
InChI Key: XNGRANIQDCWDOC-UHFFFAOYSA-N
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Description

2-Methoxy-3,4,5-trimethylphenol, also known as 5-Methoxy-2,3,4-trimethylphenol, is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is a derivative of phenol, characterized by the presence of methoxy and methyl groups on the aromatic ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methoxy-3,4,5-trimethylphenol can be achieved through several synthetic routes. One common method involves the methylation of 3,4,5-trimethylphenol using methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a temperature of around 150°C for several hours to ensure complete methylation.

Industrial production methods often involve the use of more efficient catalytic processes to achieve higher yields and purity. For example, the use of zeolite catalysts in the methylation process can significantly enhance the reaction rate and selectivity .

Chemical Reactions Analysis

2-Methoxy-3,4,5-trimethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4,5-trimethylphenol involves its interaction with various molecular targets and pathways. The methoxy and methyl groups on the aromatic ring influence its reactivity and interaction with biological molecules. For example, the compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Comparison with Similar Compounds

2-Methoxy-3,4,5-trimethylphenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-methoxy-3,4,5-trimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-5-9(11)10(12-4)8(3)7(6)2/h5,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGRANIQDCWDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592374
Record name 2-Methoxy-3,4,5-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93526-86-4
Record name 2-Methoxy-3,4,5-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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